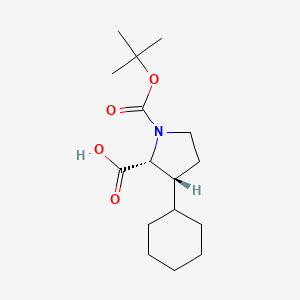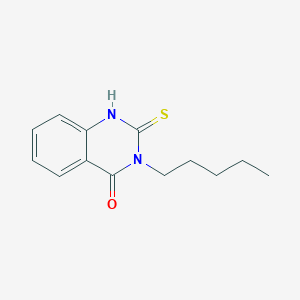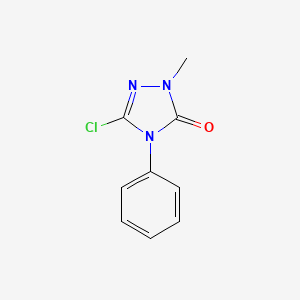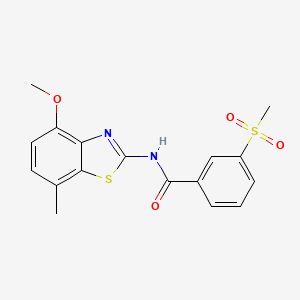
1,2-Pyrrolidinedicarboxylic acid, 3-cyclohexyl-, 1-(1,1-dimethylethyl) ester, (2R,3R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2-Pyrrolidinedicarboxylic acid, 3-cyclohexyl-, 1-(1,1-dimethylethyl) ester, (2R,3R)-rel- is a useful research compound. Its molecular formula is C16H27NO4 and its molecular weight is 297.395. The purity is usually 95%.
BenchChem offers high-quality 1,2-Pyrrolidinedicarboxylic acid, 3-cyclohexyl-, 1-(1,1-dimethylethyl) ester, (2R,3R)-rel- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Pyrrolidinedicarboxylic acid, 3-cyclohexyl-, 1-(1,1-dimethylethyl) ester, (2R,3R)-rel- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biotechnological Production and Applications
Lactic acid, a compound related to the research interest, is produced commercially by the fermentation of sugars present in biomass. It serves as a precursor for biodegradable polymers and can be transformed into valuable chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate esters through chemical and biotechnological routes. This demonstrates the potential of biotechnological processes in creating sustainable and valuable derivatives from organic acids (Gao, Ma, & Xu, 2011).
Chemical Modification and Derivatives
The chemical modification of xylan into ethers and esters provides insights into the creation of biopolymers with specific properties. This process involves reactions that could be analogous to modifying the specified pyrrolidinedicarboxylic acid derivative for creating materials with unique properties, potentially useful in drug delivery or as additives in various industries (Petzold-Welcke et al., 2014).
Phthalic Acid Esters' Analysis and Toxicology
Phthalic acid esters, related to ester compounds, have been extensively studied for their occurrence in food and environmental samples, demonstrating the importance of analytical methods for detecting and quantifying such compounds. Understanding the toxicological aspects and human health effects of similar esters could inform safety and environmental impact assessments of new chemical entities (Haji Harunarashid, Lim, & Harunsani, 2017).
Potential for Nematicidal Applications
Research into 1,2-dehydropyrrolizidine ester alkaloids, a class of secondary plant metabolites, reveals their effects on plant-parasitic nematodes, suggesting that plants producing these or similar alkaloids could be utilized in sustainable nematode management. This indicates the potential for the specified compound, if structurally or functionally similar, to be investigated for nematicidal or other bioactive properties (Thoden & Boppré, 2010).
Properties
IUPAC Name |
(2R,3R)-3-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRSNFIPEDVKTG-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(3-chloro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2531421.png)
![1-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2531422.png)
![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinazoline](/img/structure/B2531424.png)

![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2531428.png)
![methyl 2-{3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2531430.png)




![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2531439.png)



